4-Diazodiphenylamino sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

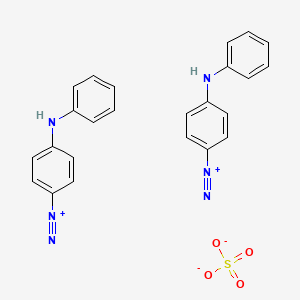

Structure

2D Structure

Properties

CAS No. |

150-33-4 |

|---|---|

Molecular Formula |

C12H12N3O4S+ |

Molecular Weight |

294.31 g/mol |

IUPAC Name |

4-anilinobenzenediazonium;sulfuric acid |

InChI |

InChI=1S/C12H10N3.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-5(2,3)4/h1-9,14H;(H2,1,2,3,4)/q+1; |

InChI Key |

FMRQRWPEQSPSDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-diazodiphenylamino Sulfate for Researchers and Drug Development Professionals

Introduction: 4-diazodiphenylamino sulfate, also known by its trade name Variamine Blue RT Salt, is an organic compound with the chemical formula C₁₂H₁₁N₃O₄S.[1][2][3] While historically significant in the dye and printing industries for its vibrant blue color, recent interest has emerged in its potential applications within the fields of biomedical research and drug development.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for scientists and professionals in drug development.

Core Chemical Properties

This compound is a light yellow to brown crystalline powder.[3] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₃·H₂SO₄ | [3] |

| Molecular Weight | 293.30 g/mol | [2] |

| Appearance | Light yellow to brown powder/crystal | [3] |

| Purity | >97.0% (TLC/HPLC) | [3] |

| Solubility | Soluble in 1 M HCl (10 mg/mL) | [2] |

| Storage Temperature | Room temperature | [2] |

| λmax | 377 nm | [2] |

Synthesis and Purification

Synthesis Protocol

A known method for the synthesis of this compound involves the diazotization of N-phenyl-p-phenylenediamine (also referred to as an "RT base"). The general steps are as follows:

-

Dissolution: N-phenyl-p-phenylenediamine is dissolved in concentrated sulfuric acid.

-

Diazotization: The solution is cooled, and a solution of sodium nitrite is added dropwise while maintaining a low temperature to facilitate the formation of the diazonium salt.

-

Precipitation: The resulting this compound precipitates from the reaction mixture.

-

Isolation: The product is isolated by filtration.

This method is reported to have a yield of 80% or above and avoids the use of ethanol as a solvent.[1]

Purification Protocol

A common method for the purification of this compound is recrystallization:

-

Dissolution: Dissolve 10 grams of the crude product in 100 mL of hot water.

-

Decolorization: Add 0.4 grams of sodium dithionite and 1.5 grams of activated carbon to the hot solution and filter it while hot.

-

Crystallization: To the filtrate, add a saturated solution of sodium chloride and cool the mixture.

-

Isolation and Drying: The resulting needle-like crystals are filtered, washed with cold water, and dried at room temperature. The purified product should be stored in a dark, light-sensitive container.[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

1H NMR Spectroscopy

UV-Vis Spectroscopy

The maximum absorbance (λmax) of this compound is reported to be 377 nm.[2] The UV-Vis spectrum is influenced by the solvent polarity, with shifts in the absorption maximum observed in different solvents.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic peaks for its functional groups. The sulfate group (SO₄²⁻) typically exhibits strong absorption bands. The antisymmetric stretching vibration is observed around 1106 cm⁻¹, and the bending mode is found near 617 cm⁻¹.[11] Additionally, peaks corresponding to the aromatic C-H stretching and bending, as well as the N-H stretching of the secondary amine, would be present.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the diazonium group, which is a versatile functional group in organic synthesis.

Reactivity with Nucleophiles

The diazonium group is an excellent leaving group (as N₂ gas), making the compound susceptible to nucleophilic substitution reactions. It can react with a variety of nucleophiles, including halides, cyanide, and hydroxyl groups. Of particular interest to drug development is its reactivity with amino acid residues in proteins. Diazonium salts can react with the electron-rich side chains of tyrosine and the amine groups of lysine, making them useful for bioconjugation.

Stability

The stability of this compound is a critical consideration for its storage and use. Diazonium salts are generally thermally unstable and can be explosive in their pure, dry form. The sulfate salt form enhances its stability compared to the chloride salt. Aqueous solutions of diazonium salts are prone to decomposition, especially at elevated temperatures, which can lead to the formation of phenols. The stability is also pH-dependent, with decomposition rates increasing at higher pH.[12]

Applications in Drug Development and Research

While traditionally used as a dye, the chemical properties of this compound and related diazonium salts present opportunities in the biomedical field.

Bioconjugation

The ability of diazonium salts to react with proteins under mild conditions makes them attractive reagents for bioconjugation. This can be leveraged for:

-

Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

Enzyme Modification: Modifying enzymes to enhance their stability or activity.

-

Protein Labeling: Introducing fluorescent or other reporter groups to proteins for imaging and tracking studies.

Enzyme Assays and Biosensors

Variamine Blue RT Salt has been utilized in colorimetric assays for the detection of various substances.[4] For instance, it has been employed in a spectrophotometric method for the detection of uric acid in the presence of the enzyme uricase.[5] This principle can be extended to the development of other enzyme-based biosensors.

Cellular Imaging

The fluorescent properties of some diazonium compounds and their ability to be conjugated to targeting molecules open up possibilities for their use as probes in cellular imaging.[13] By attaching this compound to a molecule that localizes to a specific organelle, it may be possible to visualize cellular structures and processes.

Conclusion

This compound is a compound with a well-established history in the dye industry that possesses chemical properties making it a candidate for further exploration in drug development and biomedical research. Its ability to undergo bioconjugation reactions under mild conditions is particularly noteworthy. Further research is warranted to fully elucidate its potential in areas such as targeted drug delivery, diagnostics, and cellular imaging. Researchers should, however, exercise caution due to the inherent instability of diazonium salts.

References

- 1. 4477-28-5|4-Diazodiphenylamine sulfate|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 2. Variamine Blue RT Salt | 4477-28-5 [sigmaaldrich.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. 4-Diazodiphenylamine sulfate | 4477-28-5 [amp.chemicalbook.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. fhi.mpg.de [fhi.mpg.de]

- 12. researchgate.net [researchgate.net]

- 13. A Photoactivatable BODIPY Probe for Localization-Based Super-Resolution Cellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Diazodiphenylamino Sulfate for Researchers and Drug Development Professionals

An authoritative guide on 4-diazodiphenylamino sulfate, also known as Variamine Blue RT Salt, this document provides comprehensive technical information including its chemical properties, synthesis, and key applications in scientific research.

Chemical Identity and Properties

This compound is an organic compound widely utilized in various analytical and staining procedures. Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure:

-

IUPAC Name: 4-(phenylamino)benzene-1-diazonium hydrogen sulfate[1]

-

CAS Number: 4477-28-5[1]

-

Synonyms: Variamine Blue RT Salt, 4-Aminodiphenylamine diazonium sulfate, Azoic Diazo Component 22, 4-(N-Phenylamino)benzenediazonium Hydrogensulfate[3]

The structure of this compound is characterized by a diphenylamine core with a diazonium group at the 4-position of one of the benzene rings, present as a sulfate salt.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 293.30 g/mol | [4] |

| Appearance | Light yellow to brown crystalline powder | [5] |

| Solubility | Soluble in 1 M HCl (10 mg/mL) | [4] |

| λmax | 377 nm | [4] |

| Purity | >97.0% (T)(HPLC) | [6] |

Synthesis of this compound

The synthesis of this compound is achieved through the diazotization of 4-aminodiphenylamine (also known as N-phenyl-p-phenylenediamine or RT base). This process involves the reaction of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid.

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the following steps:

-

Dissolution of Starting Material: The starting material, 4-aminodiphenylamine (RT base), is dissolved in concentrated sulfuric acid.

-

Diazotization: The solution is cooled, and a solution of sodium nitrite is added dropwise while maintaining a low temperature to control the exothermic reaction. The addition of sodium nitrite in the presence of excess sulfuric acid generates the necessary nitrosonium ion (NO⁺) for the diazotization to occur.

-

Precipitation and Isolation: The resulting this compound precipitates from the reaction mixture.

-

Purification: The crude product can be purified by recrystallization. A typical purification method involves dissolving the compound in hot water, treating it with sodium dithionite and activated carbon to remove impurities, followed by filtration. The purified product is then precipitated from the filtrate by adding a saturated solution of sodium chloride and cooling. The resulting needle-like crystals are collected by filtration, washed with cold water, and dried at room temperature in a dark environment due to its light sensitivity.[7]

A key advantage of this synthesis method is that it can achieve a yield of 80% or higher without the need for an alcohol solvent.[1]

Applications in Research and Drug Development

This compound is a versatile reagent with significant applications in various research fields, primarily owing to its properties as a chromogenic substrate and a staining agent.

Spectrophotometric Determination of Uric Acid

This compound can be employed in an enzymatic assay for the quantitative determination of uric acid. The principle of this method relies on the uricase-catalyzed oxidation of uric acid, which produces hydrogen peroxide (H₂O₂). The generated H₂O₂ then reacts with the yellow-colored this compound, causing a color change to a pale yellow-green solution, which can be measured spectrophotometrically.

Experimental Protocol: Uric Acid Determination

-

Reaction Setup: A solution containing uric acid is incubated with the enzyme uricase.

-

Chromogenic Reaction: this compound is added to the reaction mixture. The hydrogen peroxide produced from the enzymatic reaction reacts with the diazonium salt.

-

Spectrophotometric Measurement: The change in absorbance is measured at a wavelength of 269 nm. The concentration of uric acid is proportional to the change in absorbance.

This method has a response time of approximately 20 minutes and is effective at a pH of 9.

Histochemical Visualization of Alkaline Phosphatase Activity

In histology and cytochemistry, this compound (as Variamine Blue RT Salt) is used in combination with a substrate like Naphthol AS-MX phosphate to visualize the activity of alkaline phosphatase. The enzyme hydrolyzes the phosphate group from the naphthol substrate, and the liberated naphthol derivative then couples with the diazonium salt to form an insoluble, colored precipitate at the site of enzyme activity.

Mechanism of Staining:

The underlying principle of using diazonium salts in enzyme histochemistry involves a two-step process:

-

Enzymatic Cleavage: The enzyme of interest (e.g., alkaline phosphatase) acts on a specific substrate (e.g., a naphthol derivative), releasing a reactive product.

-

Azo Coupling: This product immediately reacts with the diazonium salt present in the incubation medium. This reaction, known as azo coupling, forms a highly colored and insoluble azo dye. The insolubility of the dye ensures that it precipitates at the site of the enzyme, allowing for precise localization of the enzymatic activity within the tissue or cell.[8]

Visualized Workflows and Pathways

To further elucidate the experimental processes and logical relationships described, the following diagrams are provided in the DOT language for Graphviz.

Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Spectrophotometric Determination of Uric Acid

Caption: Experimental workflow for the enzymatic determination of uric acid.

Histochemical Staining for Alkaline Phosphatase

Caption: Logical relationship in histochemical staining for alkaline phosphatase.

References

- 1. 4-(PHENYLAMINO)BENZENE-1-DIAZONIUM HYDROGEN SULFATE | CAS 4477-28-5 [matrix-fine-chemicals.com]

- 2. Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | C12H11N3O4S | CID 78231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | C12H11N3O4S | CID 78231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. US9238660B1 - Synthesis of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate and analogs and their application for the preparation of SF5-aromatics - Google Patents [patents.google.com]

- 7. Development of new histochemical substrates and diazonium salts for the demonstration of aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diazonium compound - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 4-Diazodiphenylamino Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 4-diazodiphenylamino sulfate, a diazonium compound used as a dye and chemical intermediate. Due to the limited availability of public spectral data for this specific molecule, this document presents representative data based on the known chemical structure and typical values for its functional groups. Detailed experimental protocols for acquiring Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra are also provided, alongside a logical workflow for such a chemical characterization.

Data Presentation

The following tables summarize the expected quantitative spectral data for this compound. This data is representative and intended to guide researchers in their analytical endeavors.

Table 1: Representative UV-Vis Spectral Data

| Parameter | Value | Solvent |

| λmax | ~380 nm | Water or Methanol |

| Molar Absorptivity (ε) | Concentration-dependent | - |

Note: The absorption maximum (λmax) is attributed to the π → π electronic transitions within the conjugated system of the diazonium salt.*

Table 2: Representative Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2260 | Strong | N≡N stretch (diazonium group) |

| 3300-3500 | Medium, Broad | N-H stretch (secondary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 1580-1600 | Strong | C=C aromatic ring stretch |

| 1450-1550 | Strong | C=C aromatic ring stretch |

| ~1230 | Strong | S=O stretch (sulfate anion) |

| 1080-1110 | Strong | S=O stretch (sulfate anion) |

| 800-850 | Strong | p-disubstituted C-H bend |

Note: The IR spectrum is characterized by the strong diazonium stretch, features of the diphenylamine backbone, and strong absorptions from the sulfate counter-ion.

Table 3: Representative ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.80 | Multiplet | 9H | Aromatic protons (C₆H₅ and C₆H₄) |

| ~10.0 | Singlet | 1H | N-H proton |

Note: The spectrum is expected to show a complex multiplet in the aromatic region. The exact chemical shifts and coupling constants would depend on the solvent and the electronic effects of the diazonium and amino groups. A deuterated solvent such as DMSO-d₆ would be suitable for observing the N-H proton. In D₂O, this proton would exchange and the peak would disappear.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for a solid, organic salt like this compound.

UV-Visible (UV-Vis) Spectroscopy Protocol

This protocol outlines the measurement of the UV-Vis absorption spectrum of a dye in solution.

-

Solution Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the solid in a suitable solvent (e.g., deionized water or methanol) in a 100 mL volumetric flask to create a stock solution.[1] Ensure the solid is completely dissolved.

-

Perform a serial dilution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy.[1][2]

-

-

Instrumentation and Measurement :

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.[3]

-

Select the desired wavelength range for the scan, typically from 200 to 800 nm for a colored dye.[3][4]

-

Fill a quartz cuvette with the pure solvent to be used as a blank.[4][5]

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.[5]

-

Rinse the cuvette with the sample solution before filling it approximately three-quarters full.[4]

-

Wipe the transparent sides of the cuvette with a lint-free cloth and place it in the sample holder.[4]

-

Initiate the scan to record the absorbance spectrum. The peak absorbance value corresponds to the λmax.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

This protocol describes the analysis of a solid sample using the KBr pellet method, which is common for obtaining high-quality IR spectra of solids.

-

Sample Preparation (KBr Pellet Method) :

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[6]

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6][7]

-

Transfer a portion of the mixture to a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[6]

-

-

Instrumentation and Measurement :

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Run a background scan without the sample to account for atmospheric CO₂ and water vapor.

-

Run the sample scan to obtain the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.[8]

-

Process the resulting spectrum (e.g., baseline correction) using the instrument software.

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

This protocol details the steps for acquiring a ¹H NMR spectrum of a soluble organic compound.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.[9] The choice of solvent is critical; deuterated solvents are used to avoid large solvent proton signals that would overwhelm the sample signals.[9][10]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.

-

-

Instrumentation and Measurement :

-

The NMR spectrometer uses a strong superconducting magnet.[9][10] Carefully insert the NMR tube into the spinner turbine and adjust its depth.

-

Place the sample into the NMR probe.

-

The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to optimize its homogeneity.

-

Set the acquisition parameters, including the number of scans, pulse width, and acquisition time.

-

Acquire the spectrum. The resulting Free Induction Decay (FID) is then subjected to a Fourier Transform by the instrument's computer to generate the final NMR spectrum.[11]

-

Process the spectrum by phasing, baseline correction, and referencing the chemical shifts (the residual solvent peak is often used as a secondary reference).

-

Integrate the peaks to determine the relative ratios of protons in different environments.[9]

-

Visualizations

The following diagrams illustrate the logical workflows and relationships relevant to the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Caption: Logic for Structural Elucidation from Spectra.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. science.valenciacollege.edu [science.valenciacollege.edu]

- 3. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 4. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Diazodiphenylamino Sulfate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal properties of 4-diazodiphenylamino sulfate is limited. This guide is a synthesized resource based on the known thermal behavior of analogous aryl diazonium salts and diphenylamine derivatives. The quantitative data and decomposition pathways presented herein are illustrative and intended to provide a framework for experimental investigation.

Introduction

This compound, also known as p-anilinobenzenediazonium sulfate, is an aromatic diazonium salt. Diazonium salts are a class of organic compounds characterized by the presence of a -N₂⁺ group. They are known for their utility as intermediates in organic synthesis, particularly in the production of azo dyes. However, the inherent instability of the diazonium group, which can readily decompose to evolve nitrogen gas, makes a thorough understanding of their thermal stability crucial for safe handling, storage, and process development.

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition of this compound. It includes hypothetical yet representative data, detailed experimental protocols for thermal analysis, and visualizations of potential decomposition pathways.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-anilinobenzenediazonium;sulfuric acid |

| Synonyms | p-Anilinobenzenediazonium sulfate, Diphenylamine-4-diazonium sulfate |

| Molecular Formula | C₁₂H₁₂N₃O₄S⁺ |

| Molecular Weight | 294.31 g/mol |

| Appearance | Expected to be a crystalline solid |

Thermal Stability and Decomposition Data

The following tables summarize hypothetical, yet plausible, quantitative data for the thermal analysis of this compound, based on typical values for aryl diazonium salts.

Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Parameter | Illustrative Value | Description |

| Onset Decomposition Temp. (T_onset) | 135 - 155 °C | Temperature at which decomposition begins. |

| Peak Decomposition Temp. (T_peak) | 150 - 170 °C | Temperature of maximum decomposition rate. |

| Enthalpy of Decomposition (ΔH_d) | -150 to -250 J/g | Heat released during decomposition (exothermic). |

| Appearance of Thermogram | A sharp exothermic peak is anticipated. | Indicates a rapid release of energy upon decomposition. |

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 135 - 180 °C | ~9.5% | Initial, rapid mass loss corresponding to the loss of the N₂ group. |

| > 180 °C | Gradual | Further decomposition of the aromatic structure at higher temperatures. |

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal stability of this compound are provided below.

4.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures of thermal events (e.g., melting, decomposition) and the associated heat flow.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation:

-

Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to contain any evolved gases during the initial decomposition. For safety, a pinhole lid may be used with appropriate precautions.

-

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 300 °C).

-

Heating Rate: A typical heating rate of 10 °C/min is recommended. Slower or faster rates (e.g., 5 or 20 °C/min) can be used to study the kinetics of decomposition.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Determine the onset temperature, peak temperature, and the integrated area of the exothermic decomposition peak to calculate the enthalpy of decomposition (ΔH_d).

-

4.2. Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of the sample as a function of temperature, providing information on decomposition temperatures and stoichiometry.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) to ensure complete decomposition.

-

Heating Rate: A standard heating rate of 10 °C/min is typically used.

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate).

-

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature (°C).

-

Determine the temperatures at which significant mass loss events occur.

-

Correlate the percentage of mass loss with the expected loss of specific fragments (e.g., N₂).

-

Visualizations

5.1. Proposed Synthesis and Decomposition Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound and its subsequent thermal analysis.

Unveiling the Early History of 4-diazodiphenylamino Sulfate: A Technical Deep Dive

Langen, Germany - An in-depth exploration of early 20th-century chemical literature and patents reveals the pivotal research and discovery of 4-diazodiphenylamino sulfate, a compound that would become a significant component in the dyeing and printing industries. This technical guide illuminates the initial synthesis, the key researchers, and the industrial context surrounding the emergence of this important diazonium salt.

The Genesis of a Diazonium Salt: Early Research and Discovery

The journey to this compound, known commercially as Variamine Blue RT Salt and cataloged under Colour Index (C.I.) 37240, is intrinsically linked to the advancements in azo dye chemistry in the early 1930s. The foundational precursor, 4-aminodiphenylamine, was the subject of intense investigation by the German chemical conglomerate I.G. Farbenindustrie AG during this period.

A seminal, though not widely accessible, work that sheds light on the initial challenges is the 1931 dissertation by Probst from the University of Leipzig, titled "The Diazo-Compounds of 4-Aminodiphenylamine and Its Derivatives." This research detailed significant complications in the diazotization of 4-aminodiphenylamine, a critical step in the formation of the target diazonium salt.

Building upon this understanding, a key breakthrough is documented in a 1932 German patent (DE590581C) filed by I.G. Farbenindustrie. While this patent focuses on the preparation of 4-aminodiphenylamine derivatives, it underscores the company's strategic interest in this class of compounds and their subsequent conversion into dyes. Further solidifying this timeline is a 1934 U.S. patent that directly addresses the challenges of diazotizing 4-aminodiarylamines, referencing Probst's earlier findings and proposing improved methods.

By 1935, the commercial application of this research was evident, with the term "Variamine Blue" appearing in chemical trade journals as a notable naphthol color, indicating its established use in the dyeing industry.

Experimental Protocols: The Diazotization of 4-Aminodiphenylamine

The early research grappled with the instability of the diazonium salt of 4-aminodiphenylamine, which was prone to cleavage. The patented improvements of the early 1930s focused on controlling the reaction conditions to achieve a stable and pure product. The following is a generalized experimental protocol based on the principles outlined in the historical patent literature.

Objective: To synthesize this compound from 4-aminodiphenylamine.

Materials:

-

4-Aminodiphenylamine

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

Ice

-

Water

Procedure:

-

A solution of 4-aminodiphenylamine is prepared in dilute sulfuric acid. The use of sulfuric acid is crucial for the formation of the sulfate salt of the diazonium compound.

-

The solution is cooled to a temperature between 0 and 5°C using an ice bath. Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 4-aminodiphenylamine solution with constant and vigorous stirring. The slow addition of sodium nitrite controls the rate of the diazotization reaction and helps to dissipate the heat generated.

-

The reaction mixture is stirred for a specified period at low temperature to ensure the complete conversion of the primary aromatic amine to the diazonium salt.

-

The resulting this compound can then be used directly in coupling reactions to form azo dyes or isolated as a stabilized salt.

Quantitative Data from Early Research

While detailed quantitative data from the initial discovery is scarce in publicly available documents, the patent literature and subsequent commercial use provide some key parameters.

| Parameter | Value/Description | Source Context |

| Purity | High purity was a key objective of the early patented processes. | The patents aimed to overcome side reactions and decomposition. |

| Yield | A commercially viable yield was the driving force behind the research. | I.G. Farben's patenting activity indicates a focus on efficient production. |

| Stability | The sulfate salt provided enhanced stability compared to other salts. | The choice of sulfuric acid was deliberate for the stability of the final product. |

| Colour Index | C.I. 37240 | This designation standardizes the dye for industrial use.[1][2] |

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical progression from the starting materials to the final product and the general experimental workflow for the synthesis of this compound.

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical Studies of 4-Diazodiphenylamino Sulfate

Disclaimer: Direct theoretical and computational studies specifically focused on this compound are limited in publicly accessible literature. Therefore, this guide synthesizes information from studies on analogous aryldiazonium salts to infer the theoretical characteristics, reactivity, and properties of the target compound, supplemented by available experimental data.

Introduction

This compound, also known as p-(phenylamino)benzenediazonium sulfate, is an organic compound belonging to the class of aryldiazonium salts.[1][2][3] These salts are characterized by the presence of a diazonium group (–N₂⁺) attached to an aryl ring. Aryldiazonium salts are versatile intermediates in organic synthesis, widely utilized in the dye and pigment industries, and are gaining attention for their applications in surface functionalization and materials science.[4][5] This guide provides a comprehensive overview of the theoretical and experimental aspects of this compound, with a focus on its molecular structure, electronic properties, stability, and reactivity.

Molecular Structure and Properties

The chemical structure of this compound consists of a diphenylamine core with a diazonium group at the para position of one of the phenyl rings, with a sulfate anion (SO₄²⁻) or bisulfate anion (HSO₄⁻) as the counterion.

Computed Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₃⁺ | PubChem[2] |

| Molecular Weight | 294.31 g/mol (for the salt with sulfuric acid) | PubChem[2] |

| IUPAC Name | 4-anilinobenzenediazonium;sulfuric acid | PubChem[2] |

| CAS Number | 150-33-4 | PubChem[2] |

Theoretical Studies and Computational Insights

Electronic Structure and Aromaticity

The diazonium group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring.[7] DFT studies on similar compounds suggest that the C–N⁺≡N linkage is linear, with the N⁺≡N bond distance being very close to that of the dinitrogen molecule, indicating a strong triple bond character.[7] The presence of the electron-donating diphenylamino group at the para position is expected to influence the electron density distribution across the molecule, potentially affecting its stability and reactivity in coupling reactions.

Stability and Decomposition

The stability of aryldiazonium salts is highly dependent on the counterion, temperature, and the presence of electron-withdrawing or electron-donating groups on the aryl ring.[4][7] Generally, they are unstable and can be explosive when isolated in a dry state.[4] The sulfate counterion in this compound contributes to its relative stability compared to halides.[7]

Theoretical studies on the thermal decomposition of aryldiazonium ions indicate that the process typically follows first-order kinetics.[8] The decomposition can proceed through heterolytic or homolytic cleavage of the C–N bond, leading to the formation of an aryl cation or an aryl radical, respectively, with the release of dinitrogen gas. The activation energy for this process is a key parameter in determining the salt's stability. For a related compound, 4-carboxyl-2,6-dinitrobenzenediazonium ion, the kinetics of thermal decomposition have been studied, providing insights into the stability of such reagents.[8]

Experimental Data

Synthesis

A known method for the synthesis of this compound involves the diazotization of N-phenyl-p-phenylenediamine (often referred to as an "RT base").[9]

Experimental Protocol: Synthesis of this compound [9]

-

Starting Materials: N-phenyl-p-phenylenediamine (RT base), concentrated sulfuric acid, and sodium nitrite.

-

Procedure: The synthesis is carried out by the dropwise addition of concentrated sulfuric acid and sodium nitrite to the N-phenyl-p-phenylenediamine.

-

Key Feature: This method avoids the use of an alcohol solvent and a two-step process of synthesizing the diazonium salt and then exchanging the anion with sulfuric acid, which can improve yield and reduce cost.[9]

-

Yield: The reported yield for this method is 80% or above.[9]

A general workflow for the diazotization reaction is depicted below.

Figure 1: General workflow for the synthesis of this compound via diazotization.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band in the region of 2200-2300 cm⁻¹ corresponding to the N≡N stretching vibration of the diazonium group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons of the two phenyl rings. The chemical shifts would be influenced by the electron-withdrawing diazonium group and the electron-donating amino group.[2]

-

¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule.

-

Reactivity and Applications

Aryldiazonium salts are highly reactive intermediates. The diazonium group is an excellent leaving group (as N₂ gas), facilitating a variety of substitution reactions.

Azo Coupling Reactions

A primary application of this compound is in azo coupling reactions to form azo dyes.[4] In this reaction, the diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol or an aniline derivative.

Figure 2: Azo coupling reaction involving an aryldiazonium ion.

Other Applications

-

Dyeing and Printing: It is used for dyeing and printing cotton fabrics.[11]

-

Photosensitive Materials: It finds application in the production of diazonium salt sun-dried drawings.[11]

-

Surface Modification: Aryldiazonium salts, in general, are used for the functionalization of various surfaces, including metals and carbon nanomaterials, through the formation of a strong covalent aryl-surface bond.[5][12]

Conclusion

This compound is a significant aryldiazonium salt with established applications in the dye industry and potential for use in materials science. While direct theoretical studies on this specific molecule are scarce, a robust understanding of its properties and reactivity can be inferred from the extensive research on analogous aryldiazonium compounds. Future computational studies employing methods like DFT could provide deeper insights into its electronic structure, reaction mechanisms, and help in the rational design of new materials and dyes based on this versatile chemical scaffold.

References

- 1. DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H12N3O4S+ | CID 414492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijcrt.org [ijcrt.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Diazonium compound - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. 4477-28-5|4-Diazodiphenylamine sulfate|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 10. 4-Diazodiphenylamine sulfate(4477-28-5) IR2 spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Enigmatic Reactivity of 4-Diazodiphenylamino Sulfate: A Technical Guide to its Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of 4-Diazodiphenylamino Sulfate

The industrial synthesis of this compound is a diazotization reaction. The process involves the reaction of N-phenyl-p-phenylenediamine (commonly referred to as RT base) with sodium nitrite in the presence of concentrated sulfuric acid.[3] This method is reported to be cost-effective and efficient, achieving yields of 80% or higher.[3]

Experimental Protocol: Synthesis of this compound [3]

-

Starting Materials: N-phenyl-p-phenylenediamine (RT base), concentrated sulfuric acid, sodium nitrite.

-

Procedure:

-

N-phenyl-p-phenylenediamine is dissolved in concentrated sulfuric acid.

-

The solution is cooled, and a solution of sodium nitrite is added dropwise while maintaining a low temperature to control the exothermic reaction.

-

The dropwise addition of concentrated sulfuric acid and sodium nitrite is continued to facilitate the diazotization process.

-

The resulting this compound precipitates from the reaction mixture and can be isolated by filtration.

-

Note: This protocol is a general description based on available information. Specific concentrations, temperatures, and reaction times are proprietary and would require optimization for laboratory-scale synthesis.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the chemistry of the diazonium group (-N₂⁺). This functional group can undergo a variety of reactions, primarily categorized as decomposition (thermal and photochemical) and azo coupling.

Thermal and Photochemical Decomposition

Aryldiazonium salts, including this compound, are susceptible to decomposition upon heating or exposure to light, leading to the loss of dinitrogen gas (N₂) and the formation of a highly reactive aryl cation or radical.

Mechanism of Decomposition:

The decomposition can proceed through two primary pathways:

-

Heterolytic Cleavage (SN1-type mechanism): In polar solvents, the C-N bond cleaves heterolytically, yielding an aryl cation and nitrogen gas. This cation is a potent electrophile and will rapidly react with any available nucleophile in the medium.

-

Reaction: C₁₂H₁₀N₃⁺ → C₁₂H₁₀⁺ + N₂

-

-

Homolytic Cleavage (Radical mechanism): In non-polar solvents or in the presence of reducing agents, the C-N bond can break homolytically, generating an aryl radical and a nitrogen radical.

-

Reaction: C₁₂H₁₀N₃⁺ + e⁻ → C₁₂H₁₀• + N₂

-

The specific pathway is influenced by factors such as the solvent, temperature, and the presence of light or catalysts. For instance, the use of this compound as a photosensitizer in photoresist materials for microelectronics relies on its photochemical decomposition to alter the solubility of the polymer matrix.

Quantitative Data for Decomposition:

A comprehensive search of scientific literature did not yield specific quantitative data such as rate constants, activation energies, or quantum yields for the thermal or photochemical decomposition of this compound. To determine these parameters, dedicated experimental studies would be required.

Experimental Protocol: Kinetic Analysis of Thermal Decomposition (General Approach)

-

Preparation of Solutions: Prepare solutions of this compound of known concentration in a suitable solvent.

-

UV-Vis Spectroscopy: Monitor the decomposition by observing the change in absorbance of the diazonium salt's characteristic UV-Vis absorption maximum (λmax ~377 nm) over time at various constant temperatures.

-

Data Analysis: Plot the natural logarithm of the absorbance versus time. A linear plot would indicate first-order kinetics. The slope of this line gives the rate constant (k) for the decomposition at that temperature.

-

Arrhenius Plot: Repeat the experiment at several different temperatures and plot ln(k) versus 1/T (where T is the absolute temperature). The slope of the Arrhenius plot can be used to calculate the activation energy (Ea) of the decomposition reaction.

Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile, attacking an activated aromatic ring (the coupling component). This reaction is the basis for the formation of a vast array of azo dyes. This compound, also known as Azoic Diazo Component 22, is used in conjunction with various coupling components to produce colored compounds.[1]

Mechanism of Azo Coupling:

The electrophilic diazonium ion attacks the electron-rich coupling component, typically a phenol or an aniline derivative. The reaction is pH-dependent, with phenols coupling under mildly alkaline conditions and anilines under mildly acidic conditions.

Experimental Protocol: Azo Coupling Reaction (General Procedure)

-

Diazotization: Prepare the this compound solution as described in the synthesis section.

-

Coupling Component Solution: Dissolve the coupling component (e.g., a naphthol derivative) in an appropriate solvent, adjusting the pH as necessary to activate the ring.

-

Coupling: Slowly add the chilled diazonium salt solution to the coupling component solution with constant stirring, while maintaining a low temperature.

-

Isolation: The resulting azo dye often precipitates from the solution and can be collected by filtration, washed, and dried.

Signaling Pathways and Drug Development

The direct involvement of this compound in specific signaling pathways is not documented in the available literature. However, the broader class of azo compounds has been investigated for various biological activities. Some azo dyes have been shown to act as enzyme inhibitors. For professionals in drug development, this suggests a potential, albeit unexplored, avenue for this compound and its derivatives. The core structure could serve as a scaffold for the design of novel bioactive molecules.

Visualizing the Reaction Mechanisms

To aid in the understanding of the core reaction mechanisms, the following diagrams have been generated using the DOT language.

Caption: Synthesis of this compound.

Caption: Decomposition Pathways of this compound.

Caption: Azo Coupling Reaction of this compound.

Conclusion

This compound is a compound with established utility and a rich, albeit theoretically inferred, reaction chemistry. Its synthesis is well-understood, and its primary reaction mechanisms—decomposition and azo coupling—are cornerstones of organic chemistry. While this guide provides a detailed overview of these mechanisms and general experimental approaches, it is crucial to recognize the significant gap in the scientific literature regarding specific quantitative data for this compound. For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the need for foundational research to characterize its reactivity fully. The opportunity lies in the potential to leverage its known chemistry and explore its derivatives for novel applications, including as photosensitizers, histological stains, and potentially as scaffolds for new therapeutic agents. Further empirical studies are essential to unlock the full potential of this intriguing molecule.

References

An In-depth Technical Guide to the Purity and Assay of 4-Diazodiphenylamino Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for assessing the purity and performing quantitative assays of 4-diazodiphenylamino sulfate. This document outlines detailed experimental protocols, data presentation in tabular format, and visual representations of workflows and chemical transformations to facilitate understanding and implementation in a laboratory setting.

Introduction to this compound

This compound, also known as Variamine Blue RT Salt, is an aromatic diazonium compound with the chemical formula C₁₂H₁₁N₃O₄S. It is widely used as a chromogenic reagent in various analytical methods and as an intermediate in the synthesis of azo dyes. The purity and accurate determination of its concentration are critical for its effective and reliable use in research and industrial applications.

Chemical Structure:

Caption: Chemical structure of this compound.

Purity Assessment

The purity of this compound can be affected by the presence of starting materials, byproducts from its synthesis, and degradation products. Commercially available grades typically range in purity from 97% to over 98%.

Potential Impurities

The synthesis of this compound originates from 4-aminodiphenylamine. Potential impurities may include:

-

Starting Materials: Unreacted 4-aminodiphenylamine, aniline, and nitrobenzene derivatives.

-

Synthesis Byproducts: Azobenzene, phenazine, and N-methyl aniline may be formed during the synthesis of the 4-aminodiphenylamine precursor.[1]

-

Degradation Products: Diazonium salts can decompose, especially when exposed to heat or light, leading to the formation of various phenolic compounds and other degradation products.[2]

Purification Method

A common method for the purification of diazonium salts involves recrystallization. A general procedure is as follows:

Experimental Protocol: Recrystallization of this compound

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water.

-

Decolorization: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.

-

Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated charcoal.

-

Precipitation: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold deionized water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove residual water.

-

Drying: Dry the purified crystals under vacuum at a low temperature, protected from light.

Assay Methods

The concentration of this compound can be determined by several analytical techniques. The choice of method depends on the required accuracy, precision, and available instrumentation.

Diazotization Titration

Diazotization titration is a classical chemical method for the quantification of primary aromatic amines and their diazonium salts. For this compound, an indirect or back-titration method is often preferred.

Experimental Protocol: Indirect Diazotization Titration

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

Reaction with Excess Nitrite: Add a known excess of a standardized sodium nitrite solution to the sample solution. Stir the mixture for a few minutes to ensure complete reaction.

-

Back-Titration: Titrate the excess sodium nitrite with a standardized solution of a suitable reducing agent, such as sulfamic acid or a ceric ammonium sulfate solution.

-

Endpoint Detection: The endpoint can be determined potentiometrically or by using an external indicator like starch-iodide paper.[3][4] The absence of an immediate blue-black color when a drop of the titration mixture is streaked on the paper indicates the endpoint.

-

Calculation: The amount of this compound is calculated based on the amount of sodium nitrite consumed in the reaction.

Caption: Workflow for Indirect Diazotization Titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture, making it well-suited for both purity assessment and assay of this compound. A reverse-phase method is commonly employed.

Experimental Protocol: HPLC Assay

-

Standard Preparation: Prepare a stock solution of high-purity this compound of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate) at a specific ratio (e.g., 50:50 v/v). The use of an ion-pairing agent like heptanesulfonate may improve peak shape and retention.[5]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at a wavelength where the compound exhibits strong absorbance (e.g., determined by UV-Vis spectrophotometry).

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from its peak area using the calibration curve.

Caption: Workflow for HPLC Assay.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid method for the quantification of this compound, which is a colored compound. This method can also be used after a coupling reaction with a suitable agent to form a more intensely colored azo dye.

Experimental Protocol: UV-Visible Spectrophotometric Assay

-

Solvent Selection and λmax Determination: Dissolve a small amount of this compound in a suitable solvent (e.g., dilute hydrochloric acid or methanol). Scan the solution using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax).

-

Standard Preparation: Prepare a stock solution of high-purity this compound of known concentration in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent to a known concentration, ensuring the absorbance falls within the linear range of the instrument.

-

Measurement: Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the predetermined λmax.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the sample from its absorbance using the calibration curve.

Caption: Workflow for UV-Visible Spectrophotometric Assay.

Data Presentation

Quantitative data from the purity and assay analyses should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Purity and Assay Data for this compound

| Parameter | Method | Result | Acceptance Criteria |

| Purity | HPLC | 98.5% | ≥ 97.0% |

| Assay | Diazotization Titration | 99.1% | 97.0% - 103.0% |

| UV-Vis Spectrophotometry | 98.8% | 97.0% - 103.0% | |

| HPLC | 98.5% | 97.0% - 103.0% | |

| Impurity Profile | HPLC | ||

| 4-Aminodiphenylamine | 0.8% | ≤ 1.0% | |

| Unknown Impurity 1 | 0.4% | ≤ 0.5% | |

| Unknown Impurity 2 | 0.3% | ≤ 0.5% | |

| Total Impurities | 1.5% | ≤ 3.0% |

Conclusion

The accurate determination of the purity and concentration of this compound is essential for its reliable application. This guide has provided detailed methodologies for purity assessment and three common assay techniques: diazotization titration, HPLC, and UV-Visible spectrophotometry. The selection of the most appropriate method will depend on the specific requirements of the analysis, including desired accuracy, precision, and the complexity of the sample matrix. For comprehensive characterization, a combination of these techniques is often recommended, with HPLC being particularly valuable for simultaneous purity and assay determination.

References

- 1. US20150045584A1 - Process for preparing 4-aminodiphenylamine - Google Patents [patents.google.com]

- 2. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 4. tabraizullah.wordpress.com [tabraizullah.wordpress.com]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: 4-Diazodiphenylamino Sulfate (Variamine Blue) in Spectrophotometric Analysis

References

- 1. Variamine Blue B | 3566-44-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of Variamine Blue dye in Spectrophotometric determination of Water Soluble Cr(VI) in Portland Cement : Oriental Journal of Chemistry [orientjchem.org]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Diazodiphenylamino Sulfate as a Chromogenic Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diazodiphenylamino sulfate, also known by its trade name Variamine Blue RT Salt, is a versatile diazonium salt widely employed as a chromogenic reagent in various analytical applications.[1] Its utility spans from traditional dye manufacturing to sophisticated analytical techniques in environmental and biological monitoring.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in spectrophotometric analysis, with a primary focus on the quantification of hexavalent chromium (Cr(VI)).

The fundamental principle behind its use as a chromogenic reagent lies in its reactivity to form colored complexes or reaction products. The intensity of the color produced is directly proportional to the concentration of the analyte of interest, enabling accurate quantification using spectrophotometry. One of the notable properties of this compound is its absorption maximum (λmax) at 377 nm in its unreacated state.[3][4]

Application: Spectrophotometric Determination of Hexavalent Chromium (Cr(VI))

A highly sensitive and rapid method for the determination of trace amounts of hexavalent chromium in various matrices, such as industrial effluents, natural water, and soil samples, utilizes this compound.[5] This method is predicated on the oxidation-reduction reaction where Cr(VI) reacts with potassium iodide in an acidic environment to liberate iodine. The liberated iodine then oxidizes this compound, resulting in the formation of a stable, violet-colored species with a maximum absorbance at 556 nm.[6][7]

Quantitative Data Summary

The analytical performance of the spectrophotometric method for Cr(VI) determination using this compound is summarized in the table below.

| Parameter | Value | Reference |

| λmax of Colored Product | 556 nm | [5][6] |

| Beer's Law Range | 2-12 µg/mL | [5] |

| Molar Absorptivity (ε) | 0.911 x 10⁴ L mol⁻¹ cm⁻¹ | [5] |

| Sandell's Sensitivity | 1.14 x 10⁻² µg cm⁻² | [5] |

| Detection Limit (LOD) | 0.02 µg/mL | [5] |

| Quantitation Limit (LOQ) | 0.07 µg/mL | [5] |

Experimental Protocol: Determination of Cr(VI)

This protocol details the step-by-step procedure for the spectrophotometric determination of Cr(VI) in an aqueous sample.

1. Reagent Preparation:

-

This compound (Variamine Blue) Solution (0.05% w/v): Dissolve 0.05 g of this compound in 25 mL of absolute alcohol and dilute to 100 mL with double-distilled water.[6]

-

Potassium Iodide (KI) Solution (2% w/v): Dissolve 2.0 g of potassium iodide in distilled water and dilute to 100 mL.[6]

-

Sulfuric Acid (H₂SO₄) Solution (2 M): Carefully add 11.1 mL of concentrated sulfuric acid to approximately 80 mL of distilled water, cool, and then dilute to 100 mL.

-

Sodium Acetate (CH₃COONa) Solution (2 M): Dissolve 16.4 g of anhydrous sodium acetate in distilled water and dilute to 100 mL.[6]

-

Standard Cr(VI) Stock Solution (1000 ppm): Dissolve 0.2829 g of potassium dichromate (K₂Cr₂O₇) in distilled water and dilute to 100 mL.[6]

-

Standard Cr(VI) Working Solutions (2-12 µg/mL): Prepare a series of working standards by appropriate dilution of the stock solution.

2. Calibration Curve Construction:

-

Pipette aliquots of the standard Cr(VI) working solutions into a series of 10 mL volumetric flasks to obtain final concentrations of 2, 4, 6, 8, 10, and 12 µg/mL.

-

To each flask, add 1 mL of 2 M sulfuric acid and 1 mL of 2% potassium iodide solution. Mix well and allow the reaction to proceed until a yellow color (due to liberated iodine) appears.[6]

-

Add 0.5 mL of the 0.05% this compound solution to each flask.[6]

-

Add 2 mL of 2 M sodium acetate solution to each flask and dilute to the mark with distilled water. Mix thoroughly.[6]

-

Measure the absorbance of each solution at 556 nm against a reagent blank prepared in the same manner without the Cr(VI) standard.[6]

-

Plot a calibration curve of absorbance versus the concentration of Cr(VI).

3. Sample Analysis:

-

Take an appropriate volume of the water sample (to fall within the Beer's law range) in a 10 mL volumetric flask.

-

Follow steps 2-5 of the calibration curve construction.

-

Determine the concentration of Cr(VI) in the sample from the calibration curve.

Reaction Mechanism and Workflow

The determination of Cr(VI) using this compound involves a two-step reaction. First, in an acidic medium, Cr(VI) oxidizes iodide ions (from KI) to iodine. In the second step, the liberated iodine oxidizes the this compound, leading to the formation of a colored product.

Caption: Reaction mechanism for Cr(VI) determination.

The experimental workflow for this analysis is straightforward and can be visualized as follows:

Caption: Experimental workflow for Cr(VI) analysis.

Other Potential Applications

While a detailed protocol is provided for Cr(VI), this compound, as a diazonium salt, has the potential to be used as a chromogenic reagent for other classes of compounds, notably phenols and sulfonamides. The general reaction involves the coupling of the diazonium salt with the aromatic ring of these compounds, typically in an alkaline medium, to form a colored azo dye. However, specific experimental conditions, such as pH, reaction time, and the resulting λmax, would need to be optimized and validated for each specific analyte.

Conclusion

This compound is a valuable and sensitive chromogenic reagent for the spectrophotometric determination of hexavalent chromium. The provided protocol offers a reliable and validated method for its quantification in various sample matrices. Further research and method development could expand its application to the routine analysis of other important analytes in the pharmaceutical and environmental sectors.

References

- 1. [PDF] Spectrophotometric Determination of Paracetamol Using Diazotization Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 2. Variamine blue | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.info [ijpsr.info]

- 5. Spectrophotometric determination of paracetamol in pure form and in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nepjol.info [nepjol.info]

- 7. Spectrophotometric method for the determination of paracetamol and phenacetin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 4-diazodiphenylamino sulfate in Detecting Nitrate

Application Note and Protocol

Introduction

Principle of the Method

In the presence of concentrated sulfuric acid, nitrate ions act as an oxidizing agent, reacting with diphenylamine to form a blue-colored quinoidal imonium ion. The intensity of the color produced is directly proportional to the concentration of nitrate in the sample and can be measured spectrophotometrically. While 4-diazodiphenylamino sulfate is a diazonium salt derivative of diphenylamine, it is anticipated to undergo a similar reaction, as the fundamental reactive site for nitration is the diphenylamine structure.

Quantitative Data Summary

The following table summarizes typical quantitative data for nitrate detection using diphenylamine-based methods. It is important to note that these values are representative and may vary depending on the specific experimental conditions and instrumentation.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 597 nm | In a strongly acidic mixture, the reaction of nitrate with diphenylamine develops a brilliant blue color with a broad absorbance peak at 597 nm. |

| Molar Absorptivity | Approximately 61,400 L·mol⁻¹·cm⁻¹ | The molar absorptivity of the nitrated diphenylamine derivative is calculated to be about 61,400 L/mole cm. |

| Useful Concentration Range | 30 - 300 mg/L (for p-diaminodiphenylsulphone) | For the determination of macro amounts of nitrates using p-diaminodiphenylsulphone, the useful range for a 1-cm cell is 30-300 mg/L.[1] |

| Limit of Determination | 0.25 mg/L (with diphenylamine modification) | For the determination of micro amounts of nitrate, the reagent (p-diaminodiphenylsulphone) is modified by the addition of diphenylamine, and the limit of determination is then 0.25 mg/L.[1] |

Experimental Protocols

1. Reagent Preparation

-

Diphenylamine Reagent:

-

Carefully dissolve 0.5 g of diphenylamine in 20 mL of distilled water.

-

While stirring and cooling in an ice bath, slowly and cautiously add 80 mL of concentrated sulfuric acid (H₂SO₄).

-

Allow the solution to cool to room temperature and store it in a dark, glass-stoppered bottle.

-

Caution: Concentrated sulfuric acid is highly corrosive and generates significant heat upon dilution. Always add acid to water slowly and with constant cooling. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

-

Nitrate Stock Solution (100 mg/L NO₃⁻-N):

-

Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃) in deionized water and dilute to 1000 mL in a volumetric flask. This solution is stable for several months when stored at 4°C.

-

-

Nitrate Standard Solutions:

-

Prepare a series of standard solutions by diluting the stock solution with deionized water to cover the expected concentration range of the samples.

-

2. Sample Preparation

-

Water samples should be filtered to remove any particulate matter.

-

If the sample contains nitrite, it can interfere with the analysis. Nitrite interference can be minimized by the addition of sulfamic acid.

3. Analytical Procedure

-

Pipette 1.0 mL of the standard or sample solution into a clean, dry test tube.

-

Carefully add 5.0 mL of the diphenylamine reagent to each test tube.

-

Mix the contents of the test tubes thoroughly and allow the color to develop for 10-15 minutes at room temperature.

-

Measure the absorbance of the solutions at 597 nm using a spectrophotometer.

-

Use a reagent blank (1.0 mL of deionized water instead of the sample) to zero the spectrophotometer.

4. Calibration Curve

-

Plot a calibration curve of absorbance versus the concentration of the nitrate standard solutions.

-

Determine the concentration of nitrate in the samples by interpolating their absorbance values on the calibration curve.

Visualizations

Caption: Chemical reaction pathway for nitrate detection.

Caption: Experimental workflow for nitrate determination.

Caption: Relationship between concentration and absorbance.

References

Application Notes and Protocols for Water Quality Testing: Determination of Nitrite and Nitrate

Introduction

This document provides a detailed protocol for the determination of nitrite (NO₂⁻) and nitrate (NO₃⁻) concentrations in water samples. The method is based on the well-established Griess reaction, a colorimetric method that involves a diazotization and coupling reaction. This protocol is intended for researchers, scientists, and professionals in drug development and water quality analysis. While the user requested a protocol for "4-diazodiphenylamino sulfate," this specific reagent is not commonly cited in standard water quality testing methods. Therefore, this protocol utilizes the widely accepted and chemically similar principle of diazotization with sulfanilamide and subsequent coupling to form a colored azo dye, a standard method for nitrite and nitrate determination.

Nitrate is a common contaminant in surface and groundwater, often originating from agricultural runoff of fertilizers, and industrial and municipal wastewater.[1] High levels of nitrate in drinking water can pose a health risk, particularly to infants. Nitrite, which can be formed by the reduction of nitrate, is also a health concern.[1] Accurate monitoring of both is crucial for ensuring water safety.

The principle of this method involves the reaction of nitrite with a primary aromatic amine (sulfanilamide) in an acidic solution to form a diazonium salt. This salt is then coupled with another aromatic compound (N-(1-naphthyl)ethylenediamine dihydrochloride) to produce a stable, intensely colored azo dye.[2] The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically. To determine the nitrate concentration, it must first be reduced to nitrite. This is typically achieved by passing the sample through a cadmium reduction column.[3] The total nitrite concentration (original nitrite plus reduced nitrate) is then determined, and the nitrate concentration is calculated by subtracting the initial nitrite concentration.

Quantitative Data Summary

The performance of spectrophotometric methods based on the diazotization-coupling reaction is well-documented. The following table summarizes typical performance characteristics.

| Parameter | Value | Reference |

| Linearity Range (Nitrite) | 0.2 - 8.0 µg/mL | [4] |

| Molar Absorptivity | 1.03 x 10⁴ Lmol⁻¹cm⁻¹ | [4] |

| Sandell's Sensitivity | 4.5 x 10⁻³ µg cm⁻² | [4] |

| Detection Limit (Nitrite) | 0.93 µg/mL | [4] |

| Quantitation Limit (Nitrite) | 2.82 µg/mL | [4] |

| Wavelength of Maximum Absorbance (λmax) | 540 nm | [2] |

| Applicable Concentration Range (Nitrate-Nitrite) | 0.01 - 10 mg/L | [5] |

Experimental Protocols

This section provides detailed methodologies for the determination of nitrite and nitrate in water samples.

Reagent Preparation

-

Deionized Water: All solutions should be prepared using high-purity, deionized water.

-

Color Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride): In a 1 L volumetric flask, dissolve 10.0 g of sulfanilamide (C₆H₈N₂O₂S) and 1.0 g of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in approximately 600 mL of deionized water.[2] Add 100 mL of concentrated hydrochloric acid (37% HCl).[2] Stir until all solids are dissolved. Dilute to the 1 L mark with deionized water, mix thoroughly, and store in a dark bottle. This solution should be discarded if it develops a dark pink color.[2]

-

Nitrite Stock Solution (1000 µg/mL): Dissolve 0.1500 g of sodium nitrite (NaNO₂) in deionized water and dilute to 100 mL in a volumetric flask.[4]

-

Nitrate Stock Solution (1000 µg/mL): Dissolve 0.7220 g of potassium nitrate (KNO₃) in deionized water and dilute to 100 mL in a volumetric flask.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions of nitrite and nitrate to cover the expected concentration range of the samples.

Sample Collection and Handling

-

Collect water samples in clean, rinsed bottles.

-

If the analysis cannot be performed within 24 hours, the samples should be preserved by adding 2 mL of concentrated sulfuric acid per liter of sample and stored at 4°C.[5] The maximum recommended holding time is 28 days.[5]

Analytical Procedure for Nitrite

-

Sample Preparation: If the sample contains suspended solids, filter it through a 0.45 µm filter.

-

Color Development: Transfer a specific volume (e.g., 10 mL) of the water sample or standard solution into a calibrated flask.

-

Add a defined volume of the color reagent to the flask, mix well, and allow the color to develop for a specified time (typically 10-20 minutes) at room temperature.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.[2] Use a reagent blank (deionized water plus color reagent) to zero the instrument.

-

Calibration Curve: Prepare a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

-

Concentration Determination: Determine the nitrite concentration in the sample by comparing its absorbance to the calibration curve.

Analytical Procedure for Nitrate plus Nitrite

-

Nitrate Reduction: To determine the total nitrate and nitrite concentration, the nitrate in the sample must first be reduced to nitrite. This is commonly achieved by passing the sample through a cadmium reduction column.

-

Sample Preparation: Prepare the sample as described for the nitrite analysis.

-

Reduction: Pass a known volume of the sample through the activated cadmium reduction column at a controlled flow rate.

-

Color Development and Measurement: Collect the eluate and proceed with the color development and spectrophotometric measurement as described in the nitrite procedure (steps 2-6).

-

Nitrate Concentration Calculation: The result from this measurement represents the total concentration of nitrite and nitrate. To find the nitrate concentration, subtract the nitrite concentration determined from the analysis of the untreated sample.

Visualizations

Experimental Workflow for Nitrite and Nitrate Determination

Caption: Experimental workflow for the determination of nitrite and nitrate in water samples.

Reaction Pathway for Azo Dye Formation

Caption: Simplified reaction pathway for the formation of the colored azo dye.

References

- 1. chemijournal.com [chemijournal.com]

- 2. US8609425B2 - Determination of nitrate/nitrite concentration in water by quantitative photochemical reduction using NH4CL and EDTA - Google Patents [patents.google.com]

- 3. Spectrophotometric determination of nitrate and nitrite in water and some fruit samples using column preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NEMI Method Summary - 353.1 [nemi.gov]

Application Notes & Protocols for the Determination of Nitrite in Food Samples

Introduction

The accurate determination of nitrite concentrations in food products is crucial for regulatory compliance and consumer safety. Nitrite is a common food additive used in cured meats and other products to inhibit microbial growth, fix color, and develop flavor. However, excessive nitrite levels can lead to the formation of carcinogenic N-nitrosamines. Therefore, reliable analytical methods for its quantification are essential for food quality control.

While various methods exist for nitrite determination, a widely adopted and validated approach is the spectrophotometric method based on the Griess reaction. This method is sensitive, cost-effective, and applicable to a wide range of food matrices. This document provides detailed application notes and protocols for the determination of nitrite in food samples using this established technique.